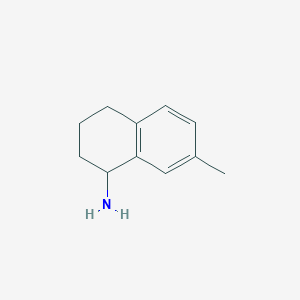

7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Isomerism

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted tetrahydronaphthalene derivatives. According to PubChem database records, the compound is formally designated as this compound in its racemic form. The nomenclature reflects the presence of a methyl substituent at the 7-position of the tetrahydronaphthalene ring system and an amino group positioned at the 1-carbon.

The stereochemical variants of this compound demonstrate the importance of chirality in chemical nomenclature. The (R)-enantiomer carries the systematic name (1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, with the stereochemical descriptor indicating the absolute configuration at the chiral center. PubChem computational chemistry data indicates that the InChI identifier for the (R)-enantiomer is InChI=1S/C11H15N/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7,11H,2-4,12H2,1H3/t11-/m1/s1.

Structural isomerism considerations reveal multiple positional and stereochemical variants within this chemical family. Related compounds include positional isomers where the amino group occupies different positions on the tetrahydronaphthalene framework. For instance, 1,2,3,4-tetrahydronaphthalen-2-amine represents a positional isomer with the amino group at the 2-position rather than the 1-position. Additionally, N-methylated derivatives such as N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine constitute structural variations that maintain the tetrahydronaphthalene core while modifying the amine functionality.

The SMILES notation for this compound is represented as Cc1ccc2c(c1)C(N)CCC2, which provides a linear description of the molecular connectivity. This notation demonstrates the methyl group attachment to the aromatic ring and the amino group positioning within the saturated portion of the bicyclic system.

Chemical Abstracts Service Registry Number and Synonyms in Scientific Literature

The Chemical Abstracts Service registry number for this compound in its racemic form is 59376-78-2, which serves as the primary identifier for this compound in chemical databases and commercial catalogs. This registry number enables precise identification across different suppliers and research contexts, ensuring consistency in chemical communication and documentation.

Stereochemically pure variants carry distinct Chemical Abstracts Service numbers that reflect their specific configurations. The (R)-enantiomer is registered under number 784139-96-4, while chemical suppliers have documented the hydrochloride salt derivative under registry number 1810069-89-6. These separate registry numbers underscore the importance of stereochemical precision in chemical identification and procurement.

Scientific literature employs various synonyms for this compound that reflect different naming conventions and structural emphasis. Common alternative designations include 7-methyl-1,2,3,4-tetrahydro-1-naphthalenamine and 7-methyltetralin-1-amine. Commercial suppliers frequently list the compound under catalog-specific designations, with some sources referring to it as 7-methyl-1,2,3,4-tetrahydronaphthylamine.

The MDL number MFCD07373972 provides an additional identifier within the MDL database system, facilitating cross-referencing across different chemical information platforms. This number system complements the Chemical Abstracts Service registry by offering an alternative indexing approach that supports comprehensive chemical information management.

| Identifier Type | Value | Scope |

|---|---|---|

| Chemical Abstracts Service Number (Racemic) | 59376-78-2 | Primary registry identifier |

| Chemical Abstracts Service Number (R-enantiomer) | 784139-96-4 | Stereochemically pure form |

| Chemical Abstracts Service Number (Hydrochloride salt) | 1810069-89-6 | Salt derivative |

| MDL Number | MFCD07373972 | MDL database identifier |

Molecular Formula and Stereochemical Descriptors

The molecular formula C₁₁H₁₅N defines the atomic composition of this compound, indicating eleven carbon atoms, fifteen hydrogen atoms, and one nitrogen atom. This formula corresponds to a molecular weight of 161.2435 grams per mole, as documented across multiple chemical databases and supplier catalogs.

Stereochemical descriptors play a crucial role in distinguishing between different spatial arrangements of atoms within this molecule. The compound contains one chiral center at the 1-position, resulting in two possible enantiomers designated as (R) and (S) configurations. The (R)-enantiomer demonstrates specific three-dimensional arrangement where the amino group adopts a particular spatial orientation relative to the tetrahydronaphthalene framework.

The InChI Key for the (R)-enantiomer, BYRCTECSUWUSJF-LLVKDONJSA-N, provides a unique hash-based identifier that encodes both connectivity and stereochemical information. This key enables precise database searching and eliminates ambiguity when referencing specific stereoisomers in scientific documentation.

Computational chemistry descriptors derived from PubChem analysis reveal additional molecular characteristics relevant to chemical behavior and property prediction. The compound exhibits specific topological polar surface area and hydrogen bonding characteristics that influence its physical and chemical properties. These descriptors support computational modeling efforts and structure-activity relationship studies.

The SMILES notation can be enhanced with stereochemical descriptors to specify absolute configuration. For the (R)-enantiomer, the notation CC1=CC2=C(CCC[C@H]2N)C=C1 incorporates the @ symbol to indicate the stereochemical arrangement at the chiral center. This enhanced notation enables software systems to distinguish between stereoisomers and maintain stereochemical integrity during database operations.

Properties

IUPAC Name |

7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7,11H,2-4,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRCTECSUWUSJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCC2N)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Precursors

The synthesis of 7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically begins with naphthalene derivatives functionalized at the 1-position. A common precursor is 7-methylnaphthalen-1-amine, which undergoes partial hydrogenation to yield the tetrahydronaphthalene framework. Alternative routes employ ketone intermediates, such as 7-methyl-1-tetralone, which are converted to the target amine via reductive amination. For example, treatment of 7-methyl-1-tetralone with ammonium acetate and sodium cyanoborohydride in methanol affords the amine in moderate yields.

Reduction Techniques

Catalytic hydrogenation is widely used to reduce the aromatic ring of naphthalene precursors. Using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas (3–5 atm), the naphthalene ring is selectively hydrogenated to the 1,2,3,4-tetrahydronaphthalene structure. However, over-reduction to decalin derivatives remains a challenge, necessitating careful control of reaction time and hydrogen pressure.

Catalytic Methods

Grubbs Catalyst Applications

Ring-closing metathesis (RCM) has emerged as a powerful tool for constructing the tetrahydronaphthalene core. In one approach, a diene precursor undergoes RCM using the second-generation Grubbs catalyst (bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride) to form the cyclic structure. Subsequent hydrogenation and amination steps yield the target compound. This method achieves regioselectivity but requires stringent anhydrous conditions.

Hydrogenation Catalysts

Asymmetric hydrogenation using chiral catalysts like BINAP-ruthenium complexes enables enantioselective synthesis. For instance, hydrogenating a prochiral enamine derivative with [(R)-BINAP]RuCl₂ produces the (S)-enantiomer of this compound with >90% enantiomeric excess (ee). This method is pivotal for pharmaceutical applications requiring high stereochemical purity.

Asymmetric Synthesis

Chiral Auxiliaries

Chiral sulfinamide auxiliaries, such as tert-butanesulfinamide, facilitate stereocontrol during amine formation. Condensation of 7-methyl-1-tetralone with (S)-tert-butanesulfinamide forms a sulfinimine intermediate, which undergoes stereoselective reduction using sodium borohydride (NaBH₄) or L-Selectride. Hydrolysis of the sulfinamide group with hydrochloric acid yields the enantiomerically pure amine.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic mixtures offers an eco-friendly alternative. For example, Candida antarctica lipase B (CAL-B) selectively acetylates one enantiomer of this compound, enabling separation via chromatography. This method achieves 98% ee but suffers from low throughput.

Industrial Production Techniques

Large-scale synthesis prioritizes cost efficiency and scalability. Continuous-flow reactors optimize exothermic hydrogenation steps, while heterogeneous catalysts like nickel-aluminum alloys (Raney Ni) enhance durability. A representative industrial protocol involves:

- Methylation : Introducing the methyl group via Friedel-Crafts alkylation.

- Reductive Amination : Reacting 7-methyl-1-tetralone with ammonia and hydrogen under high pressure (50–100 bar).

- Purification : Distillation or crystallization to isolate the amine.

Comparative Analysis of Methods

| Method | Starting Material | Catalyst/Reagents | Yield | Stereochemical Control |

|---|---|---|---|---|

| Catalytic Hydrogenation | 7-Methylnaphthalen-1-amine | Pd/C, H₂ | 70–75% | Low |

| Reductive Amination | 7-Methyl-1-tetralone | NH₃, NaBH₃CN | 60–65% | Moderate |

| Grubbs RCM | Diene precursor | Grubbs catalyst | 65–70% | High |

| Asymmetric Hydrogenation | Prochiral enamine | [(R)-BINAP]RuCl₂ | 85–90% | Excellent |

Recent Advances and Innovations

- Photoredox Catalysis : Visible-light-mediated amination enables milder conditions, avoiding high-pressure hydrogenation.

- Flow Chemistry : Microreactors improve heat transfer and reduce reaction times for industrial-scale synthesis.

- Computational Design : Density functional theory (DFT) guides catalyst selection, predicting enantioselectivity in asymmetric routes.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be further reduced to form saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for forming amides and sulfonamides, respectively.

Major Products

The major products formed from these reactions include imines, nitriles, saturated amines, amides, and sulfonamides .

Scientific Research Applications

Organic Synthesis

7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, including:

- Alkylation : The amine group can participate in nucleophilic substitution reactions.

- Reduction Reactions : The compound can be reduced to yield alcohols or other derivatives.

Research indicates that this compound exhibits significant biological activities:

- Cytochrome P450 Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes such as CYP1A2 and CYP2D6, which are crucial for drug metabolism .

- Ligand-Receptor Interactions : The amine functionality facilitates hydrogen bonding with target proteins, influencing their conformation and activity .

Pharmaceutical Development

Due to its unique structural characteristics, this compound is explored as a lead compound in drug development. Modifications to its structure can enhance selectivity and efficacy towards specific molecular targets. Notable areas of research include:

- Potential Antidepressants : Its ability to modulate neurotransmitter systems makes it a candidate for developing antidepressants.

- Anti-inflammatory Agents : Studies are ongoing to evaluate its effectiveness in reducing inflammation through specific biochemical pathways .

Chiral Synthesis

The chiral nature of this compound is leveraged in asymmetric synthesis processes to produce enantiomerically pure compounds that are vital in pharmaceuticals .

Industrial Applications

In industrial settings, this compound can be utilized in the production of specialty chemicals and advanced materials. Its derivatives may find applications in:

- Polymer Chemistry : As a precursor for synthesizing polymers with tailored properties.

- Agricultural Chemicals : Potential use in developing agrochemicals due to its biological activity.

Case Studies

Mechanism of Action

The mechanism of action of 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

The pharmacological and physicochemical properties of tetrahydronaphthalen-amines are highly dependent on substituent position and electronic nature. Below is a comparative analysis of key analogs:

7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine

- Structure : Methyl group at the 7-position enhances steric bulk and lipophilicity compared to unsubstituted analogs.

- Physical State : Typically isolated as a hydrochloride salt (white powder) .

5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 59376-79-3)

- Structure : Dual methyl groups at 5- and 7-positions further increase hydrophobicity.

trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l)

- Structure : Bulky cyclohexyl group at the 4-position and N,N-dimethylation.

- Synthesis : 71% yield via catalytic hydrogenation; melting point 137–139°C .

- Analysis : Characterized by $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, and HPLC (retention time 15.3 min) .

N-Cyclohexyl-1,2,3,4-tetrahydronaphthalen-1-amine

Physicochemical Properties

A summary of key properties is provided in Table 1:

Table 1. Comparative Physicochemical Data

Key Observations :

Receptor Affinity Studies

The 7-methyl analog’s bioactivity remains uncharacterized, highlighting a gap in current research.

Toxicity Considerations

Structural differences (tetrahydronaphthalene vs. tetrahydropyridine) suggest divergent safety profiles, warranting further investigation.

Biological Activity

7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine (also known as 7-Methyl-THN) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydronaphthalene core with a methyl group at the 7th position. Its structural configuration contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound may function as an agonist or antagonist, influencing various biochemical pathways. Key mechanisms include:

- Receptor Interaction : The compound has been shown to interact with neurotransmitter systems, particularly serotonin and adrenergic receptors. This interaction can modulate mood and anxiety levels.

- Enzyme Modulation : It may inhibit or activate certain enzymes involved in metabolic processes, affecting physiological functions like neurotransmitter release and metabolism.

Neurotransmitter System Interaction

Research indicates that this compound acts as a serotonin transporter inhibitor and an alpha-2 adrenergic antagonist. These properties suggest potential applications in treating mood disorders such as depression and anxiety .

Anti-inflammatory Effects

Preliminary studies have suggested that similar compounds exhibit anti-inflammatory properties. The presence of the tetrahydronaphthalene structure may enhance these effects by modulating inflammatory pathways .

Case Studies and Research Findings

A selection of studies highlights the biological activities of this compound:

Q & A

Q. Critical Parameters :

- Temperature: 60–100°C for amination.

- Catalyst loading: 5–10% w/w for optimal yield.

- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates.

Q. Case Study :

- The (R)-5-Fluoro derivative was resolved using (S)-BINAP ligands, achieving >99% enantiomeric excess (ee) .

Q. Key Challenges :

- Steric hindrance from the methyl group may reduce catalyst efficiency.

- Temperature sensitivity: Lower temps (e.g., 0–4°C) improve ee but reduce yield.

(Basic) What analytical techniques are critical for confirming structure and purity?

Q. Methodological Answer :

Q. Methodological Answer :

Q. Comparative Analysis :

| Substituent | Bioactivity (Example) | Mechanism Insight | Reference |

|---|---|---|---|

| Methyl | Neuroprotection (Parkinson’s models) | Dopamine receptor modulation | |

| Fluoro | Anticancer (in vitro) | Topoisomerase inhibition |

Q. Experimental Design :

- In Vitro Assays : Compare IC₅₀ values in receptor-binding assays.

- MD Simulations : Analyze substituent effects on ligand-protein docking.

(Advanced) How should researchers address contradictory yield data in multi-step syntheses?

Methodological Answer :

Contradictions often arise from catalyst deactivation or impurity carryover . Mitigation strategies include:

Q. Case Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.